Hexachloroquaterphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexachloroquaterphenyl is a chemical compound characterized by its unique structure and properties. It is a polycyclic aromatic hydrocarbon with multiple chlorine atoms attached to its benzene rings. This compound is of interest in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexachloroquaterphenyl can be synthesized through several methods, including the chlorination of quaterphenyl. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, this compound is produced through continuous flow reactors where raw materials are fed into the system, and the reaction is maintained under optimal conditions to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and chlorine gas flow rates.
Analyse Chemischer Reaktionen
Types of Reactions: Hexachloroquaterphenyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quaterphenylquinones.
Reduction: Reduction reactions can produce partially chlorinated quaterphenyl derivatives.
Substitution: Substitution reactions can yield this compound derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Hexachloroquaterphenyl has various applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is utilized in studies related to the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.
Industry: this compound is employed in the production of advanced materials and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism by which hexachloroquaterphenyl exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Hexachlorobenzene
Pentachlorophenol
Hexachlorophosphazene
Eigenschaften
CAS-Nummer |
89590-81-8 |
---|---|
Molekularformel |
C24H12Cl6 |
Molekulargewicht |
513.1 g/mol |
IUPAC-Name |
1,4-dichloro-2-(3-chlorophenyl)-5-[2,5-dichloro-4-(3-chlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C24H12Cl6/c25-15-5-1-3-13(7-15)17-9-23(29)19(11-21(17)27)20-12-22(28)18(10-24(20)30)14-4-2-6-16(26)8-14/h1-12H |
InChI-Schlüssel |
JJVLPNWLGJQTLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2Cl)C3=C(C=C(C(=C3)Cl)C4=CC(=CC=C4)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.